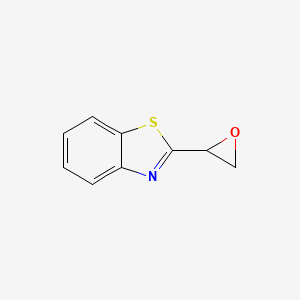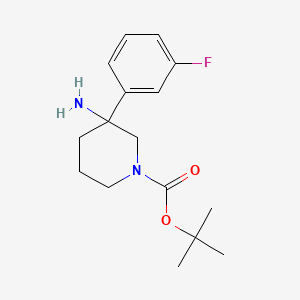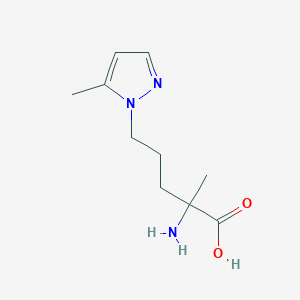
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an isopropyl group, a methyl group, and an ethanamine chain attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced through alkylation reactions using isopropyl halides and methyl halides, respectively.
Attachment of the Ethanamine Chain: The ethanamine chain is attached through a nucleophilic substitution reaction, where the triazole derivative reacts with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Substitution Reagents: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
科学的研究の応用
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of antifungal and antibacterial drugs.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and lead to the desired pharmacological effects.
類似化合物との比較
Similar Compounds
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: Similar structure but with an acetic acid group instead of an ethanamine chain.
3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline: Contains a dimethylaniline group instead of an ethanamine chain.
Uniqueness
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ethanamine chain allows for unique interactions with biological targets, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H18N4 |
|---|---|
分子量 |
182.27 g/mol |
IUPAC名 |
N-methyl-2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H18N4/c1-7(2)9-11-8(5-6-10-3)13(4)12-9/h7,10H,5-6H2,1-4H3 |
InChIキー |
SLCICGHFURAVPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C(=N1)CCNC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15324929.png)
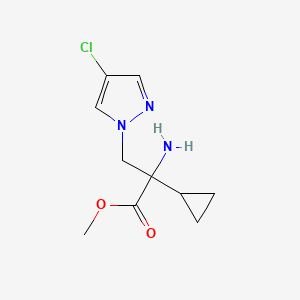
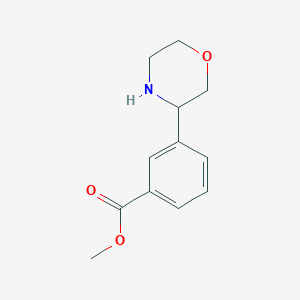
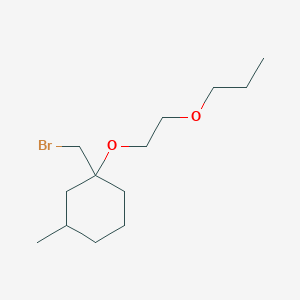
![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)

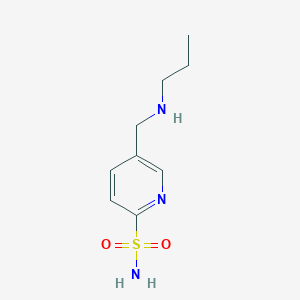
![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)
